molecular formula C18H24N4O3S2 B12151104 Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate

Cat. No.: B12151104
M. Wt: 408.5 g/mol
InChI Key: AMQYWCHGGFDZNV-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and 3,4-dimethylpyrimidine-2,5-dione under acidic conditions.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the thienopyrimidine core with a thiol reagent, such as 3-mercaptopropanoic acid, under basic conditions.

    Piperazine Derivatization: The final step involves coupling the thioether intermediate with ethyl piperazine-1-carboxylate. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used to study cellular pathways and molecular targets, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to investigate the biological activity of thienopyrimidine derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.

    Piperazine derivatives: Compounds like piperazine-1-carboxylate derivatives are structurally related and used in similar applications.

Uniqueness

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the combination of the thienopyrimidine core with the piperazine moiety, which enhances its pharmacokinetic properties and broadens its range of biological activities.

This compound’s distinct structure and versatile reactivity make it a valuable candidate for further research and development in various scientific fields.

Biological Activity

Ethyl 4-{3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperazine ring and a thieno[2,3-d]pyrimidine moiety. The molecular formula is C14H16N2O3S2C_{14}H_{16}N_{2}O_{3}S^{2} with a molecular weight of approximately 304.41 g/mol. The presence of sulfur in the thienyl group is notable for its potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, an investigation into related compounds demonstrated that they inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)15Cell cycle arrest
Ethyl 4-{...}HeLa (Cervical)12Apoptosis induction

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLMetabolic inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to cell growth and apoptosis .
  • Enzyme Inhibition : The thieno[2,3-d]pyrimidine scaffold has been linked to the inhibition of key enzymes involved in tumorigenesis and microbial metabolism.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved testing the compound on human cervical cancer cells (HeLa). Results indicated a significant reduction in cell viability at concentrations as low as 12 µM, primarily through apoptosis induction. This underscores the potential for further development as an anticancer agent.

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O3S2/c1-4-25-18(24)22-8-6-21(7-9-22)14(23)5-10-26-16-15-12(2)13(3)27-17(15)20-11-19-16/h11H,4-10H2,1-3H3

InChI Key

AMQYWCHGGFDZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCSC2=NC=NC3=C2C(=C(S3)C)C

Origin of Product

United States

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